molecular formula C20H36ClN B14472598 N-benzyl-N-methyldodecan-1-amine;hydrochloride CAS No. 67293-87-2

N-benzyl-N-methyldodecan-1-amine;hydrochloride

Cat. No.: B14472598
CAS No.: 67293-87-2
M. Wt: 326.0 g/mol
InChI Key: PVVUWCYTDNBWJC-UHFFFAOYSA-N
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Description

N-benzyl-N-methyldodecan-1-amine;hydrochloride is a novel compound derived from garlic (Allium sativum). It has gained attention due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidative activities . This compound is part of a broader class of organosulfur compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-methyldodecan-1-amine can be synthesized through a reductive amination method. This involves the reaction of dodecanal with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid any side reactions.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N-methyldodecan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyldodecan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, primary amines, and substituted benzyl derivatives.

Comparison with Similar Compounds

N-benzyl-N-methyldodecan-1-amine is unique due to its dual anti-inflammatory and anti-cancer properties. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and therapeutic potential.

Properties

CAS No.

67293-87-2

Molecular Formula

C20H36ClN

Molecular Weight

326.0 g/mol

IUPAC Name

N-benzyl-N-methyldodecan-1-amine;hydrochloride

InChI

InChI=1S/C20H35N.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20;/h12-14,16-17H,3-11,15,18-19H2,1-2H3;1H

InChI Key

PVVUWCYTDNBWJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CC1=CC=CC=C1.Cl

Origin of Product

United States

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